2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group, a hydroxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and other functional groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications using reagents such as trifluoromethylating agents and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[1-Hydroxy-5-oxo-3-methylpyrrolidin-3-yl]acetic acid: Similar structure but lacks the trifluoromethyl group.
2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness
The presence of the trifluoromethyl group in 2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
2-[1-hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO4/c8-7(9,10)6(2-5(13)14)1-4(12)11(15)3-6/h15H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXFSMGLMHKZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC1(CC(=O)O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.